Sulbactam
Overview
Description
Sulbactam is a beta-lactamase inhibitor that is commonly used in combination with beta-lactam antibiotics to enhance their efficacy. It was patented in 1977 and approved for medical use in 1986 . This compound itself contains a beta-lactam ring and has weak antibacterial activity by inhibiting penicillin-binding proteins (PBP) 1 and 3 .
Mechanism of Action
Target of Action
Sulbactam is primarily targeted against β-lactamase enzymes . It is particularly potent against class C β-lactamases . Additionally, it has intrinsic antibacterial activity against certain bacteria, such as Acinetobacter baumannii, through its ability to inhibit penicillin-binding proteins (PBPs) .
Mode of Action
This compound acts as a competitive, irreversible inhibitor of bacterial β-lactamase enzymes . By blocking these enzymes, it prevents them from breaking down β-lactam antibiotics, thereby overcoming drug resistance . This compound itself contains a β-lactam ring and has weak antibacterial activity by inhibiting penicillin-binding proteins (PBP) 1 and 3 .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the synthesis of bacterial cell walls . By inhibiting PBPs, this compound disrupts the cross-linking of peptidoglycan layers, which are essential for maintaining cell wall structure . This leads to a weakening of the cell wall, eventually causing bacterial cell death .
Pharmacokinetics
This compound has a half-life of approximately 1 hour in humans . It is primarily excreted by the kidneys . The pharmacokinetic/pharmacodynamic (PK/PD) driver of this compound is the percentage of time that concentrations exceed the minimum inhibitory concentration (%T > MIC) .
Result of Action
The inhibition of β-lactamase enzymes and PBPs by this compound results in the disruption of bacterial cell wall synthesis . This leads to cell wall weakening and eventual bacterial cell death . Furthermore, by inhibiting β-lactamase enzymes, this compound allows co-administered β-lactam antibiotics to exert their antibacterial effects, enhancing the overall efficacy of treatment .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of other antibiotics can enhance its action. When used in combination with β-lactam antibiotics, this compound can produce a synergistic effect . The specific environmental factors that influence this compound’s action, efficacy, and stability are complex and may vary depending on the specific clinical context .
Biochemical Analysis
Biochemical Properties
Sulbactam is a derivative of the basic penicillin nucleus . When given in combination with β-lactam antibiotics, this compound produces a synergistic effect as it blocks the enzyme responsible for drug resistance by hydrolyzing β-lactams . It is reported to be more potent against class C beta-lactamases .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to protect hippocampal neurons against oxygen-glucose deprivation by up-regulating astrocytic GLT-1 expression . Additionally, this compound has been shown to protect neurons against the neurotoxicity of amyloid beta and glutamate load by upregulating glial glutamate transporter 1 .
Molecular Mechanism
This compound is primarily used as a suicide inhibitor of β-lactamase, shielding more potent beta-lactams such as ampicillin . This compound itself contains a beta-lactam ring, and has weak antibacterial activity by inhibiting penicillin binding proteins (PBP) 1 and 3, but not 2 .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied. For instance, it has been found that this compound pre-incubation significantly and dose-dependently prevented neuronal death and decline in cell viability induced by oxygen-glucose deprivation in neuron-astrocyte co-cultures .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, the oral LD50 of this compound sodium is >4000 mg/kg in rats and >10,000 mg/kg in mice .
Metabolic Pathways
The metabolic pathways that this compound is involved in have not been fully characterized . It has been found that this compound dramatically decreased amino acid, carbohydrate, nucleotide, and peptide metabolism over 24 hours .
Transport and Distribution
This compound exhibits extensive distribution in extracellular fluids and tissues . Penetration of this compound into cerebrospinal fluid is enhanced in the presence of inflamed meninges .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulbactam can be synthesized from 6-amino-penicillanic acid (6-APA) through a series of reactions including bromination, oxidation, and reduction. One method involves the following steps :
Bromination: 6-APA undergoes a dibromination reaction with bromine in the presence of sulfuric acid or hydrobromic acid.
Oxidation: The dibrominated product is oxidized using potassium permanganate.
Reduction: The oxidized product is then reduced using zinc powder or magnesium powder to yield this compound.
Industrial Production Methods
In industrial settings, the preparation of this compound involves similar steps but with optimizations to improve yield and efficiency. For example, using strontium powder as a catalyst and dilution heat of sulfuric acid as a solvent can enhance the reactivity and conversion ratio, resulting in a yield greater than 90% .
Chemical Reactions Analysis
Types of Reactions
Sulbactam undergoes various chemical reactions, including:
Oxidation: Conversion of intermediates to this compound using oxidizing agents like potassium permanganate.
Reduction: Reduction of dibrominated intermediates using reducing agents like zinc or magnesium powder.
Substitution: Reactions involving the substitution of functional groups to modify the compound’s structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate
Reducing Agents: Zinc powder, magnesium powder
Solvents: Dilution heat of sulfuric acid, ethyl acetate
Major Products
The major product formed from these reactions is this compound itself, which is a beta-lactamase inhibitor with weak antibacterial activity .
Scientific Research Applications
Sulbactam has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Comparison with Similar Compounds
Sulbactam is part of a class of beta-lactamase inhibitors that includes other compounds such as:
- Clavulanate
- Tazobactam
- Avibactam
- Vaborbactam
- Relebactam
- Durlobactam
Uniqueness
This compound is unique in its ability to inhibit penicillin-binding proteins in addition to beta-lactamase enzymes . This dual mechanism of action enhances its efficacy in combination with beta-lactam antibiotics, making it a valuable tool in combating antibiotic-resistant bacterial infections .
Properties
IUPAC Name |
(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO5S/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14/h5-6H,3H2,1-2H3,(H,11,12)/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKENQMMABCRJMK-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023605 | |
Record name | Sulbactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Sulbactam is an irreversible inhibitor of β-lactamase; by binding and inhibiting β-lactamase produced by bacterial cells, sulbactam is thereby able to prevent it from reducing antibiotic activity. Although sulbactam alone possesses little useful antibacterial activity, except against the Neisseriaceae, whole organism studies have shown that sulbactam restores ampicillin activity against beta-lactamase producing strains. In particular, sulbactam has good inhibitory activity against the clinically important plasmid mediated beta-lactamases most frequently responsible for transferred drug resistance. The presence of sulbactam in formulations with ampicillin effectively extends the antibacterial spectrum of ampicillin to include many bacteria normally resistant to it and to other beta-lactam antibacterials. Thus, products with ampicillin + sulbactam possess the properties of a broad-spectrum antibacterial and a beta-lactamase inhibitor. | |
Record name | Sulbactam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09324 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
68373-14-8 | |
Record name | Sulbactam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68373-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulbactam [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068373148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulbactam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09324 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sulbactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulbactam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.506 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULBACTAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4TF6I2330 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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